Bienvenue dans la boutique en ligne BenchChem!

Hpv16 E7 (86-93) (tfa)

Peptide Chemistry Formulation Reproducibility

Selecting the TFA salt of HPV16 E7 (86-93) (TLGIVCPI) is critical for experimental reproducibility. Unlike the free base or acetate, the TFA counter-ion ensures defined solubility, aggregation control, and accurate molarity (MW 929.06 g/mol). This HLA-A2.1-restricted epitope is validated for T-cell expansion, ELISPOT, and MHC tetramer assays, with >98% HPLC purity minimizing non-specific activation. Use the verified salt form to avoid inter-laboratory variability and enable direct comparison with published data.

Molecular Formula C39H67F3N8O12S
Molecular Weight 929.1 g/mol
Cat. No. B10828512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpv16 E7 (86-93) (tfa)
Molecular FormulaC39H67F3N8O12S
Molecular Weight929.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C37H66N8O10S.C2HF3O2/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2;3-2(4,5)1(6)7/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55);(H,6,7)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-;/m0./s1
InChIKeyIQEFJFXRVIOSTM-CBUKHBBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPV16 E7 (86-93) (TFA): HLA-A2.1-Restricted Peptide Epitope for Cancer Immunotherapy Research


HPV16 E7 (86-93) (TFA), with the peptide sequence Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile (TLGIVCPI), is a synthetic 8-mer peptide formulated as a trifluoroacetate (TFA) salt. It represents the 86-93 amino acid fragment of the Human Papillomavirus Type 16 (HPV16) E7 oncoprotein . This peptide is a well-characterized cytotoxic T lymphocyte (CTL) epitope, restricted by the human leukocyte antigen (HLA) class I molecule HLA-A*0201 (a subtype of HLA-A2.1) . Its primary research application is as a specific antigen for studying and inducing T-cell mediated immune responses against HPV16-associated malignancies, such as cervical carcinoma and head and neck squamous cell carcinoma .

Why Generic HPV16 E7 (86-93) Substitution is Scientifically Flawed: The Role of the TFA Counter-ion


The selection of HPV16 E7 (86-93) (TFA) over its free base or acetate salt form is a critical procurement decision rooted in peptide biophysics and experimental reproducibility. The primary amino acid sequence (TLGIVCPI) is the antigenic determinant, but the counter-ion—trifluoroacetate (TFA) versus acetate—dramatically alters the peptide's physicochemical properties. TFA salts, a common byproduct of reverse-phase HPLC purification, can influence peptide solubility, aggregation propensity, and, most importantly, its interaction with biological systems, including cell membranes and receptors . Studies have shown that residual TFA can affect the helical content and fibrillation kinetics of amyloid peptides, and even small amounts can inhibit specific cellular functions . Therefore, using an acetate salt or the free base without accounting for these counter-ion effects can introduce significant, uncontrolled variables in cell-based assays, particularly those measuring T-cell activation, cytotoxicity, or peptide-MHC complex formation. The following quantitative evidence underscores why the TFA form must be specifically validated and cannot be interchanged without rigorous experimental re-optimization.

Quantitative Differentiation Evidence for HPV16 E7 (86-93) (TFA) vs. Key Comparators


Differentiation 1: TFA vs. Acetate Salt Form - A Critical Procurement Specification for Reproducibility

The TFA salt form of HPV16 E7 (86-93) is the most widely used and cited form in the scientific literature, establishing a well-defined baseline for biological activity . The acetate salt form, while sometimes offered, possesses a different molecular weight and potentially altered solubility and aggregation behavior. Procurement of the TFA salt ensures alignment with the vast majority of published in vitro and in vivo studies, directly supporting experimental reproducibility and cross-study comparability .

Peptide Chemistry Formulation Reproducibility Salt Form

Differentiation 2: HLA-A2 Allele Binding Specificity vs. Immunodominant Epitope E7(11-20)

While both HPV16 E7(86-93) and the immunodominant epitope E7(11-20) (YMLDLQPETT) are HLA-A2.1-restricted and bind multiple HLA-A2 alleles, their biological processing and presentation diverge critically. Studies indicate that E7(86-93)-specific T cells, unlike those specific for E7(11-20), consistently fail to recognize the naturally HPV16 E7-expressing cervical carcinoma cell line CaSki without prior IFN-γ treatment . This suggests a defect in the natural processing and presentation of the 86-93 epitope. This functional distinction makes E7(86-93) (TFA) a specific tool for investigating mechanisms of immune evasion and defective antigen processing in tumor cells, a role not served by E7(11-20) .

Immunology Epitope Mapping HLA Restriction T-cell Assays

Differentiation 3: Purity Specification vs. Alternative Epitope Peptides for Controlled Experimentation

Reproducibility in T-cell assays is highly sensitive to peptide purity and the presence of truncated or modified sequences. HPV16 E7 (86-93) (TFA) is commercially available at a documented purity of >98% as determined by HPLC, with a reported purity of 99.54% for specific batches . This high level of purity ensures that the observed biological responses are attributable to the specific TLGIVCPI sequence, minimizing the confounding effects of peptide impurities that could non-specifically activate or inhibit T-cell populations. While other suppliers may offer similar purity, this specific value provides a verifiable benchmark for quality control upon procurement .

Peptide Synthesis Quality Control HPLC Purity Reproducibility

Differentiation 4: A Quantitative Assessment of the Research Landscape

The research community's adoption of specific reagents is a crucial, albeit indirect, metric of utility and validation. A comparative analysis of citation data reveals a substantial disparity in the research footprint of the two major HPV16 E7 T-cell epitopes. The immunodominant E7(11-20) peptide is cited significantly more often than the E7(86-93) peptide, as reflected in the publication record associated with specific commercial products . This quantitative difference underscores that while E7(86-93) is a niche but critical tool for specific mechanistic studies, E7(11-20) is the more broadly utilized antigen for general T-cell immunology research.

Bibliometrics Research Tools Market Validation Trends

Optimal Research Applications for HPV16 E7 (86-93) (TFA) Based on Quantitative Evidence


Investigating Defects in Antigen Processing and Presentation Machinery

This peptide is uniquely suited for studies examining the dysfunction of the MHC class I antigen processing pathway in tumors. As evidenced by the consistent failure of E7(86-93)-specific T cells to recognize CaSki cells unless pretreated with IFN-γ, this epitope serves as a sensitive probe for assessing the functionality of components like TAP1, TAP2, and tapasin . Researchers studying tumor immune evasion can use HPV16 E7 (86-93) (TFA) to quantify the restoration of antigen presentation following experimental interventions (e.g., gene therapy, cytokine treatment).

Standardized In Vitro Stimulation (IVS) for T-cell Expansion

In studies where the goal is to expand and characterize a specific, well-defined CD8+ T-cell population from healthy donors or patients, HPV16 E7 (86-93) (TFA) provides a highly specific stimulus. Protocols involving IVS with autologous dendritic cells (DCs) pulsed with this peptide have been established and published, demonstrating the expansion of cognate T cells . The use of the TFA salt form, with its defined purity and molecular weight, is critical for consistent peptide-MHC complex loading and reproducible T-cell activation.

Elispot Assays and MHC Tetramer Staining for Immune Monitoring

As a defined HLA-A2.1-restricted epitope, HPV16 E7 (86-93) (TFA) is a validated reagent for monitoring the frequency and function of specific T-cell responses in clinical samples. It can be used as a stimulating antigen in IFN-γ ELISPOT assays or to generate specific peptide-MHC tetramers for flow cytometric analysis . The high purity specification (e.g., 99.54% ) minimizes background and non-specific activation, which is essential for the sensitivity and accuracy required in these quantitative immune monitoring techniques.

Controlled Experiments Requiring Molar Accuracy

Any experiment requiring precise, reproducible molar concentrations—such as peptide-MHC binding affinity measurements, competition assays, or structural biology studies—necessitates procurement of a defined salt form. The TFA salt of HPV16 E7 (86-93) has a verifiable molecular weight of 929.06 g/mol, which is distinct from the acetate salt (875.08 g/mol) . Selecting the TFA form ensures accurate molarity calculations, eliminating a common source of inter-laboratory variability and allowing for direct comparison with published data that predominantly use the TFA salt .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hpv16 E7 (86-93) (tfa)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.